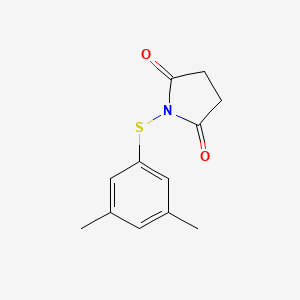
4-(Difluoromethoxy)-2-methoxy-6-methylpyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethoxy)-2-methoxy-6-methylpyridine-3-carbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a difluoromethoxy group, a methoxy group, a methyl group, and a carbonitrile group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-2-methoxy-6-methylpyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the difluoromethylation of a suitable pyridine precursor. This process typically includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable pyridine derivative, such as 2-methoxy-6-methylpyridine-3-carbonitrile.
Difluoromethylation: The difluoromethylation reaction is carried out using difluoromethylating agents, such as difluoromethyl iodide or difluoromethyl sulfone, in the presence of a base like potassium carbonate. The reaction is typically conducted under an inert atmosphere at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethoxy)-2-methoxy-6-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyridine ring. Common reagents for these reactions include alkyl halides and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, amines, and organometallic reagents under appropriate conditions (e.g., solvent, temperature, and catalyst).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce corresponding alcohols or amines. Substitution reactions can lead to the formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
4-(Difluoromethoxy)-2-methoxy-6-methylpyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties, such as improved stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-(Difluoromethoxy)-2-methoxy-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The methoxy and carbonitrile groups contribute to the compound’s binding affinity and selectivity towards specific targets, such as enzymes or receptors involved in disease pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Difluoromethoxy)aniline: This compound shares the difluoromethoxy group but differs in the presence of an aniline moiety instead of a pyridine ring.
4-(Difluoromethoxy)phenyl isocyanate: Similar in having the difluoromethoxy group, but it contains an isocyanate functional group attached to a phenyl ring.
Difluoromethoxylated Ketones: These compounds contain the difluoromethoxy group attached to a ketone, which can be used as building blocks for synthesizing nitrogen-containing heterocycles.
Uniqueness
4-(Difluoromethoxy)-2-methoxy-6-methylpyridine-3-carbonitrile is unique due to the specific combination of functional groups attached to the pyridine ring. This unique structure imparts distinct chemical properties, such as enhanced lipophilicity, metabolic stability, and specific binding affinity towards biological targets. These properties make it a valuable compound in various scientific research and industrial applications.
Propriétés
Formule moléculaire |
C9H8F2N2O2 |
|---|---|
Poids moléculaire |
214.17 g/mol |
Nom IUPAC |
4-(difluoromethoxy)-2-methoxy-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H8F2N2O2/c1-5-3-7(15-9(10)11)6(4-12)8(13-5)14-2/h3,9H,1-2H3 |
Clé InChI |
HLOSZFSJAUTHTI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=N1)OC)C#N)OC(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(6-Chlorobenzo[b]thien-3-yl)-piperazine](/img/structure/B8275892.png)
![1-Ethenyl-4-{[(prop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B8275898.png)





![Thieno[3,2-b]pyrrolizine](/img/structure/B8275937.png)

